molecular formula C10H13NO3 B1454065 2-Cyclohexyl-oxazole-4-carboxylic acid CAS No. 66493-06-9

2-Cyclohexyl-oxazole-4-carboxylic acid

Cat. No. B1454065
CAS RN: 66493-06-9
M. Wt: 195.21 g/mol
InChI Key: IPUFSQMBRLMDOM-UHFFFAOYSA-N
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Description

2-Cyclohexyl-oxazole-4-carboxylic acid is a chemical compound with the CAS Number: 66493-06-9 and Linear Formula: C10H13NO3 . It has a molecular weight of 195.22 . The compound is in the form of an off-white solid .


Molecular Structure Analysis

The InChI Code of 2-Cyclohexyl-oxazole-4-carboxylic acid is 1S/C10H13NO3/c12-10(13)8-6-14-9(11-8)7-4-2-1-3-5-7/h6-7H,1-5H2,(H,12,13) .

Scientific Research Applications

Synthesis and Chemical Transformations

  • Activated Carboxylates from Oxazoles : Oxazoles, including 2-Cyclohexyl-oxazole-4-carboxylic acid, are used as masked forms of activated carboxylic acids. They react with singlet oxygen to form triamides, which are pivotal in synthesizing various macrolides (Wasserman et al., 1981).

  • Catalysis and Synthesis : Ruthenium(II) porphyrin and copper salts are utilized in synthesizing disubstituted oxazoles and oxazolines, highlighting the versatility of oxazole derivatives in chemical synthesis (Zhong et al., 2012).

  • Synthesis of Phenyl-Substituted Oxazoles : Copper-catalyzed cyclization is employed in the efficient synthesis of phenyl-substituted oxazoles, demonstrating the importance of 2-Cyclohexyl-oxazole-4-carboxylic acid in creating complex organic compounds (Kumar et al., 2012).

Biological and Pharmaceutical Applications

  • Biohydroxylations of Carboxylic Acids : The fungus Cunninghamella blakesleeana transforms cycloalkylcarboxylic acids, including 2-cyclohexyl-oxazole-4-carboxylic acid derivatives, into hydroxy and oxo derivatives, which has implications in pharmaceutical synthesis (Kreiner et al., 1996).

  • Synthesis of Amino Acid Derivatives : Palladium-catalyzed three-component assemblies are used for synthesizing cyclohexyl and cyclohexenyl α-amino acids, showcasing the utility of 2-cyclohexyl-oxazole-4-carboxylic acid in creating amino acid derivatives (Genady & Nakamura, 2011).

  • Synthesis of Blood Platelet Aggregation Inhibitors : Methyl 5-substituted oxazole-4-carboxylates, derivatives of 2-cyclohexyl-oxazole-4-carboxylic acid, have been synthesized and evaluated for inhibitory activity on blood platelet aggregation, suggesting potential therapeutic applications (Ozaki et al., 1983).

  • Triazole-Based Scaffolds : 5-Amino-1,2,3-triazole-4-carboxylic acid, a compound related to oxazole derivatives, is used in the synthesis of triazole-containing dipeptides and inhibitors, highlighting the broader utility of oxazole derivatives in medicinal chemistry (Ferrini et al., 2015).

Safety And Hazards

2-Cyclohexyl-oxazole-4-carboxylic acid may cause skin irritation, serious eye irritation, and respiratory irritation . It is recommended to avoid dust formation and to use only in well-ventilated areas or outdoors .

Future Directions

While specific future directions for 2-Cyclohexyl-oxazole-4-carboxylic acid are not available, the field of oxazole derivatives continues to be a subject of interest due to their wide range of biological activities and potential applications in pharmaceuticals, industrial chemistry, natural product chemistry, and polymers .

properties

IUPAC Name

2-cyclohexyl-1,3-oxazole-4-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13NO3/c12-10(13)8-6-14-9(11-8)7-4-2-1-3-5-7/h6-7H,1-5H2,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IPUFSQMBRLMDOM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)C2=NC(=CO2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

195.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Cyclohexyl-oxazole-4-carboxylic acid

CAS RN

66493-06-9
Record name 2-cyclohexyl-1,3-oxazole-4-carboxylic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
T Morwick, A Berry, J Brickwood… - Journal of medicinal …, 2006 - ACS Publications
… 5-Amino-2-cyclohexyl-oxazole-4-carboxylic Acid Amide (33). Step 1. The reaction of aminobismalononitrile tosylate (1 g, 3.95 mmol) and cyclohexanecarbonyl chloride (0.636 g, 4.35 …
Number of citations: 85 pubs.acs.org

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